

4''-Hydroxyisojasminin: A Technical Guide to Its Physicochemical Properties

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Compound of Interest

Compound Name: 4''-Hydroxyisojasminin

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Introduction

4''-Hydroxyisojasminin is a secoiridoid glycoside that has been isolated from plants of the *Jasminum* genus. As a member of the secoiridoid class of natural products, it holds potential for various biological activities, making a thorough understanding of its physicochemical properties crucial for research and development. This technical guide provides a summary of the currently available computed physicochemical data for **4''-Hydroxyisojasminin**, outlines standard experimental protocols for the determination of key properties, and presents a general workflow for the characterization of such natural products.

Physicochemical Properties

Currently, experimentally determined physicochemical data for **4''-Hydroxyisojasminin** is limited in publicly available literature. However, computational models provide valuable estimations for several key parameters. These computed properties, sourced from the PubChem database (CID 131847093), are summarized in Table 1.[\[1\]](#)

Table 1: Computed Physicochemical Properties of **4''-Hydroxyisojasminin**

Property	Value	Source
Molecular Formula	C ₂₆ H ₃₈ O ₁₃	PubChem[1]
Molecular Weight	558.6 g/mol	PubChem[1]
XLogP3	-1.4	PubChem[1]
Hydrogen Bond Donor Count	7	PubChem[1]
Hydrogen Bond Acceptor Count	13	PubChem[1]
Rotatable Bond Count	7	PubChem[1]
Exact Mass	558.23124126 Da	PubChem[1]
Monoisotopic Mass	558.23124126 Da	PubChem[1]
Topological Polar Surface Area	202 Å ²	PubChem[1]
Heavy Atom Count	39	PubChem[1]
IUPAC Name	16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.0 ^{6,10}]nona dec-1(19)-ene-2,13-dione	PubChem[1]

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for key experiments that would be employed to experimentally determine the physicochemical properties of **4''-Hydroxyisojasminin**.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.

- Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range (0.5–1°C), whereas impurities can lead to a depressed and broader melting range.[2]
- Apparatus: Digital melting point apparatus, capillary tubes, mortar and pestle.
- Procedure:
 - A small, finely powdered sample of **4''-Hydroxyisojasminin** is packed into a capillary tube to a height of 2-3 mm.[3]
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a controlled rate (e.g., a rapid ramp of 10-20°C/minute for an initial approximate determination, followed by a slower ramp of 1-2°C/minute for an accurate measurement).[3]
 - The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned to liquid (completion) are recorded as the melting point range.[2][4]

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its extraction, purification, formulation, and biological testing.

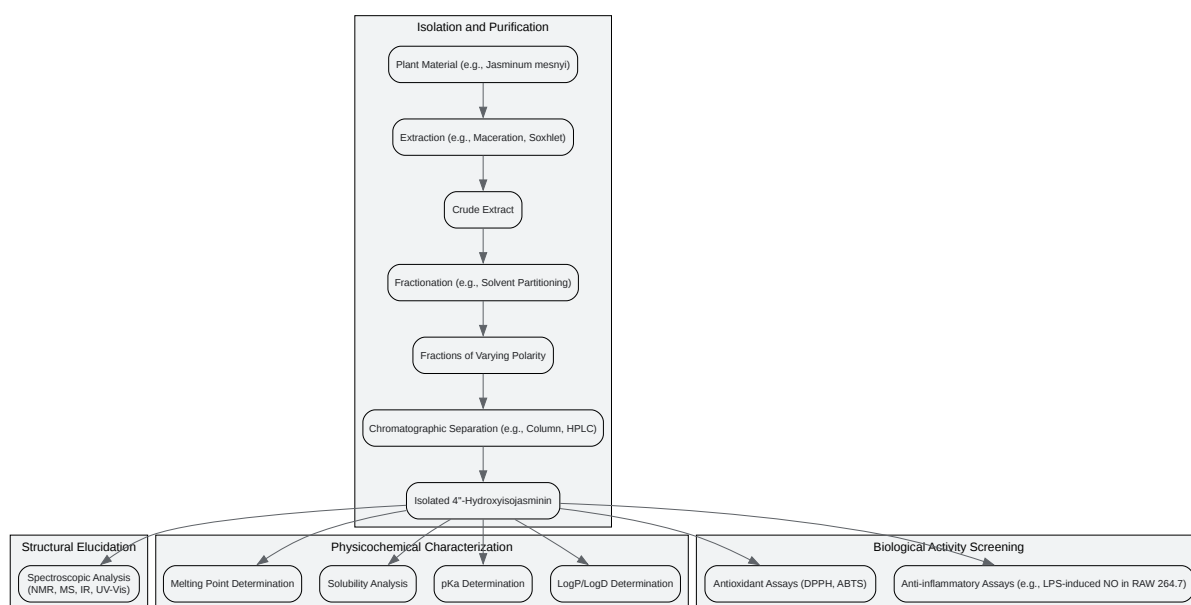
- Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The "shake-flask" method is a widely recognized technique for determining equilibrium solubility.[5]
- Apparatus: Analytical balance, vials with screw caps, orbital shaker, centrifuge, spectrophotometer or high-performance liquid chromatography (HPLC) system.
- Procedure (Shake-Flask Method):
 - An excess amount of **4''-Hydroxyisojasminin** is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

- The vials are agitated in an orbital shaker at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.^[5]
- After agitation, the samples are allowed to stand to allow undissolved solid to settle. The suspension is then centrifuged to separate the solid and liquid phases.
- A known volume of the supernatant is carefully removed and diluted as necessary.
- The concentration of **4''-Hydroxyisojasminin** in the diluted supernatant is quantified using a validated analytical method, such as UV-Vis spectroscopy or HPLC.^[5]
- The solubility is then calculated based on the measured concentration and the dilution factor.

Visualization of Experimental Workflows

General Workflow for Physicochemical Characterization of a Natural Product

The following diagram illustrates a typical workflow for the isolation and physicochemical characterization of a natural product like **4''-Hydroxyisojasminin**.



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General workflow for the isolation and characterization of **4''-Hydroxyisojasminin**.

Potential Biological Activities and Screening Protocols

While specific signaling pathways for **4''-Hydroxyisojasminin** have not been elucidated, secoiridoids from Jasminum species are known to possess various biological activities, including antioxidant and anti-inflammatory effects. The following are standard in vitro assays to screen for these potential activities.

Antioxidant Activity Assays

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
 - Principle: In the presence of an antioxidant, the purple-colored stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.[\[6\]](#)[\[7\]](#)
 - Procedure: A solution of **4''-Hydroxyisojasminin** at various concentrations is mixed with a methanolic solution of DPPH. The mixture is incubated in the dark, and the absorbance is measured at a specific wavelength (typically around 517 nm). The percentage of radical scavenging activity is calculated by comparing the absorbance to a control.[\[8\]](#)
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
 - Principle: The pre-formed ABTS radical cation (ABTS•+) is blue-green. In the presence of an antioxidant, it is reduced, causing a decolorization that is measured spectrophotometrically.[\[7\]](#)[\[9\]](#)
 - Procedure: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. A solution of **4''-Hydroxyisojasminin** at various concentrations is then added to the ABTS•+ solution. After a short incubation period, the absorbance is measured (typically around 734 nm), and the percentage of inhibition is calculated.[\[7\]](#)

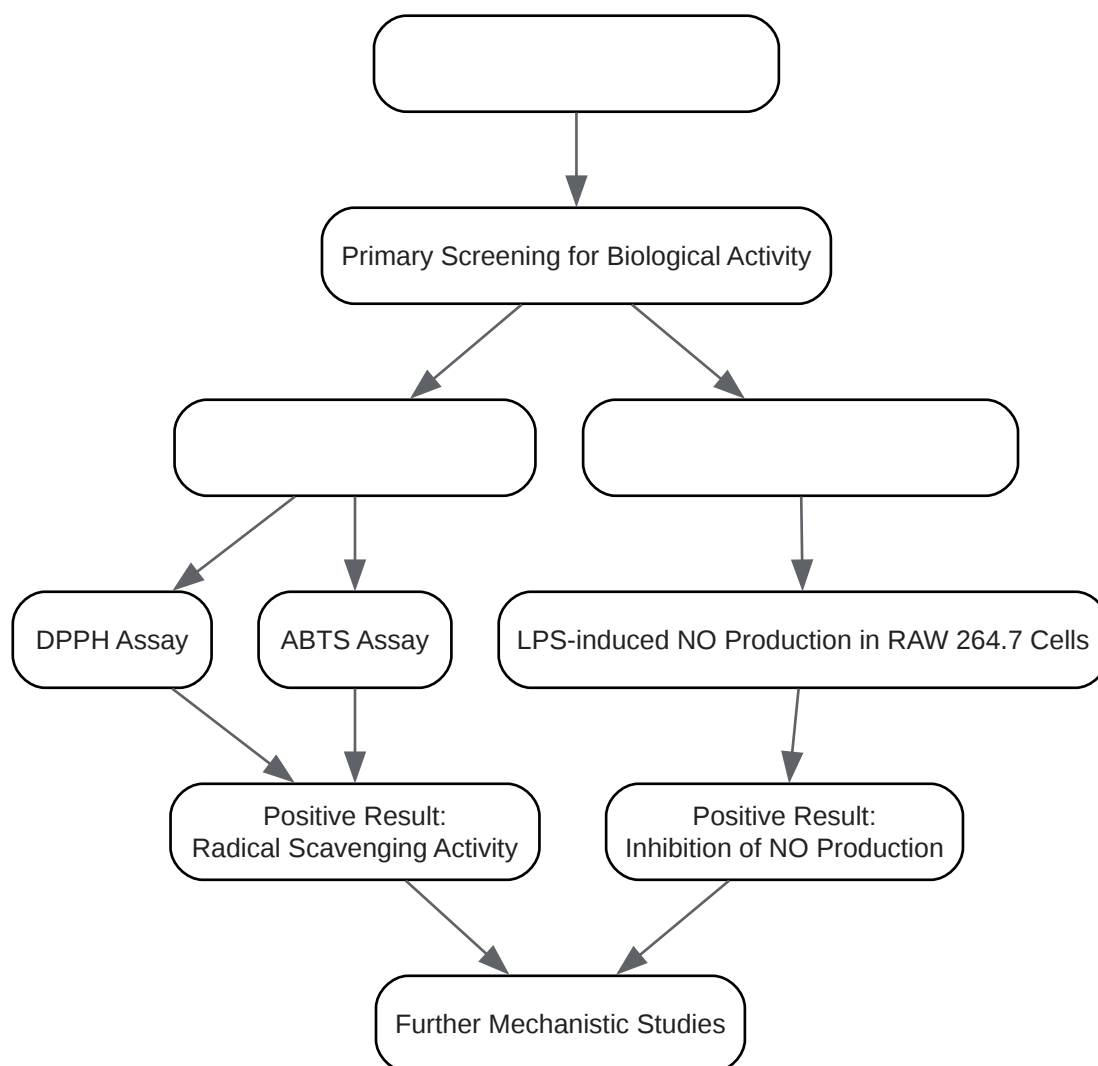
Anti-inflammatory Activity Assay

- Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages:

- Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The inhibitory effect of a compound on NO production is a common indicator of its anti-inflammatory potential.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Procedure:
 - RAW 264.7 cells are cultured in a suitable medium.
 - The cells are pre-treated with various concentrations of **4''-Hydroxyisojasminin** for a specific period.
 - The cells are then stimulated with LPS to induce an inflammatory response.
 - After incubation, the amount of NO produced in the cell culture supernatant is quantified using the Griess reagent, which measures nitrite (a stable product of NO).[\[14\]](#)
 - A decrease in nitrite concentration in the presence of **4''-Hydroxyisojasminin** indicates an anti-inflammatory effect. Cell viability assays (e.g., MTS or MTT) are run in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[\[10\]](#)

Logical Relationship for Biological Activity Screening

The following diagram illustrates the logical flow of screening **4''-Hydroxyisojasminin** for potential antioxidant and anti-inflammatory activities.



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Screening workflow for potential biological activities of **4''-Hydroxyisojasminin**.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **4''-Hydroxyisojasminin** based on available computed data. While experimental validation is essential, the provided protocols offer a clear path for researchers to determine these properties accurately. Furthermore, the outlined screening assays for antioxidant and anti-inflammatory activities can guide the initial exploration of the therapeutic potential of this natural product. Further research is warranted to fully characterize **4''-Hydroxyisojasminin** and elucidate its potential roles in drug discovery and development.

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